CID 138115313
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Overview
Description
Fucoxanthin is a brownish-orange xanthophyll carotenoid predominantly found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, and Laminaria digitata . It is known for its various bioactive properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its structure includes an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from natural sources using various methods. One common method is supercritical carbon dioxide extraction, which involves using supercritical CO2 to extract fucoxanthin from brown seaweed . This method is efficient and environmentally friendly, providing high yields of fucoxanthin.
Another method is solvent extraction, where solvents like ethanol or acetone are used to extract fucoxanthin from seaweed . This method is relatively simple but may require further purification steps to isolate fucoxanthin from other compounds.
Industrial Production Methods: Industrial production of fucoxanthin often involves large-scale cultivation of brown seaweeds followed by extraction using methods like supercritical carbon dioxide extraction or solvent extraction . Advances in biotechnology have also enabled the production of fucoxanthin through genetic engineering and cell culture techniques .
Chemical Reactions Analysis
Types of Reactions: Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization . It is prone to degradation upon exposure to light, heat, enzymes, oxygen, and other prooxidant molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving fucoxanthin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to prevent degradation of fucoxanthin.
Major Products Formed: The degradation products of fucoxanthin include a series of epoxides, cis-isomers, apo-fucoxanthinone, apo-fucoxanthin, and hydroxy compounds . These products are formed due to the chemical instability of fucoxanthin under various conditions.
Scientific Research Applications
Fucoxanthin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant . In biology, fucoxanthin is researched for its anti-carcinogenic and anti-inflammatory effects . In medicine, it is being explored for its potential to treat obesity, diabetes, and cancer . Fucoxanthin is also used in the food industry as a functional food ingredient due to its health benefits .
Mechanism of Action
Fucoxanthin exerts its effects through various molecular targets and pathways. It induces G1 cell-cycle arrest and apoptosis by modulating the expression of cellular molecules and signal transduction pathways . Fucoxanthin inhibits inflammatory pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/AKT, contributing to its anti-tumor and anti-inflammatory effects .
Comparison with Similar Compounds
Fucoxanthin is unique among carotenoids due to its distinct structure, which includes an allenic bond, epoxide group, and conjugated carbonyl group . Similar compounds include neoxanthin, dinoxanthin, and peridinin . Compared to these compounds, fucoxanthin exhibits higher antioxidant activity and a broader range of bioactive properties .
Properties
Molecular Formula |
C42H58O6 |
---|---|
Molecular Weight |
658.9 g/mol |
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/t23?,34?,35?,40-,41-,42+/m1/s1 |
InChI Key |
SJWWTRQNNRNTPU-YMSCUYAXSA-N |
Isomeric SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)C[C@]12[C@](O1)(CC(CC2(C)C)O)C)C=CC=C(C)C=C=C3[C@](CC(CC3(C)C)OC(=O)C)(C)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
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